molecular formula C7H14O3 B1215387 7-Hydroxyheptanoic acid CAS No. 3710-42-7

7-Hydroxyheptanoic acid

Cat. No.: B1215387
CAS No.: 3710-42-7
M. Wt: 146.18 g/mol
InChI Key: PNAJBOZYCFSQDJ-UHFFFAOYSA-N
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Description

7-Hydroxyheptanoic acid, also known as 7-OH-heptanoic acid, is an organic compound with the formula C7H14O3. It is a white, crystalline solid that is soluble in water and alcohol. 7-OH-heptanoic acid is a derivative of heptanoic acid and is used in a variety of scientific and industrial applications. It is a naturally occurring fatty acid found in the human body, and its derivatives are used in the synthesis of pharmaceuticals, cosmetics, and other products.

Scientific Research Applications

Anticonvulsant Properties and Brain Metabolism

Triheptanoin, derived from heptanoic acid (C7 fatty acid), has been found to exhibit unique anticonvulsant properties in acute and chronic mouse seizure models. This is attributed to its metabolism into propionyl-CoA and subsequently succinyl-CoA, replenishing the tricarboxylic acid cycle in the brain, a process known as anaplerosis. However, more research is needed to fully understand the anticonvulsant mechanism of triheptanoin and its potential clinical applications for treating epilepsy and other brain disorders (Borges & Sonnewald, 2012).

Synthesis and Molecular Docking

Research on the synthesis of 4-amino-7-hydroxyheptanoic acids, which are new GABA analogues, involved molecular docking studies to explore their potential to bind to GABA transaminase. Although no inhibition was observed in experiments with the enzyme, these findings contribute to the understanding of the synthesis and potential applications of these compounds (Sukhorukov et al., 2011).

Neuroprotective Activity

A study on natural and non-natural curcuminoids, including diarylheptanoids with variations in the aliphatic seven-carbon chain, revealed certain structural motifs responsible for neuroprotective effects. This research highlights the potential of 7-hydroxyheptanoic acid derivatives in protecting against glutamate-induced neurotoxicity in neuronal cells (Jirásek et al., 2014).

Enantiopure Synthesis

Enantiopure derivatives of 4-amino-5-hydroxyheptanoic acid have been synthesized from L-aspartic and L-glutamic acids, showcasing the potential of this compound in stereochemically controlled chemical synthesis. The stereochemistry of these compounds can be manipulated, which is significant for applications in medicinal chemistry and drug development (Andrés et al., 2003).

Biotechnological Applications

Research demonstrates the efficient production of enantiomerically pure (R)-3-hydroxycarboxylic acids from bacterial polyhydroxyalkanoates (PHAs), including (R)-3-hydroxyheptanoic acid. This method has potential applications in biotechnology for the production of high-purity monomers with antimicrobial activities (Ruth et al., 2007).

Safety and Hazards

7-Hydroxyheptanoic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It also has specific target organ toxicity – single exposure (Category 3) .

Mechanism of Action

Target of Action

It’s known that this compound has both carboxylic acid and alcohol functionalities , which suggests it may interact with a variety of biological targets.

Mode of Action

Given its chemical structure, it can undergo reactions such as esterification, ester hydrolysis, and acylation . These reactions could potentially alter the function of its biological targets, leading to changes in cellular processes.

Biochemical Pathways

7-Hydroxyheptanoic acid is involved in biochemical pathways related to the synthesis of functionalized small molecules. It can be synthesized through non-decarboxylative Claisen condensation reactions and subsequent β-reduction reactions . These reactions can accept a variety of functionalized primers and extender units and operate in an iterative manner .

Pharmacokinetics

Given its solubility in water and organic solvents , it can be inferred that it may have good bioavailability

Result of Action

It’s known that this compound can be used to synthesize polymers, biodegradable plastics, and surfactants . This suggests that it may have a broad range of effects depending on the context of its use.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactions (such as esterification, ester hydrolysis, and acylation) can be affected by factors like pH, temperature, and the presence of catalysts . Additionally, safety precautions should be taken to avoid contact with skin, eyes, or inhalation of excessive dust or gas .

Biochemical Analysis

Biochemical Properties

7-Hydroxyheptanoic acid plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It interacts with enzymes such as β-ketothiolases, dehydrogenases, reductases, and hydratases . These interactions are crucial for the elongation of carbon chains and the formation of various metabolites. The compound’s ability to donate a hydron to an acceptor (Bronsted base) further highlights its biochemical significance .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in fatty acid metabolism, thereby impacting cellular energy production and storage . Additionally, its role in modulating gene expression can lead to changes in cellular functions and responses to environmental stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for enzymes involved in fatty acid metabolism, leading to the production of various metabolites . The compound’s ability to inhibit or activate certain enzymes can result in changes in metabolic flux and gene expression, thereby influencing cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects on cellular functions . Its degradation over time can lead to changes in its activity and interactions with biomolecules, which must be considered in long-term studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on metabolic processes, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosages is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the elongation of carbon chains and the synthesis of various metabolites . It interacts with enzymes such as β-ketothiolases, dehydrogenases, and reductases, which play essential roles in these pathways. The compound’s involvement in these pathways can influence metabolic flux and the levels of different metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments, affecting its activity and function. The compound’s distribution can also influence its overall impact on cellular processes.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytosol and possibly the endoplasmic reticulum . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can vary depending on its subcellular localization, highlighting the importance of understanding its distribution within cells.

Properties

IUPAC Name

7-hydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-6-4-2-1-3-5-7(9)10/h8H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAJBOZYCFSQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190601
Record name 7-Hydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3710-42-7
Record name 7-Hydroxyheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3710-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyheptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyheptanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3710-42-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 7-hydroxyheptanoic acid in the microbial degradation of cycloheptanone?

A1: Research suggests that this compound acts as an intermediate metabolite in the breakdown of cycloheptanone by certain bacteria. Specifically, the bacterium Nocardia sp. strain KUC-7N utilizes cycloheptanone and produces this compound as a transient compound in the metabolic pathway. This pathway ultimately leads to the formation of pimelic acid. []

Q2: Are there any synthetic routes available for the production of this compound derivatives?

A2: Yes, recent research describes the first successful synthesis of diastereomerically pure substituted 4-amino-7-hydroxyheptanoic acids. [, ] While the specific details of the synthesis are not provided in the abstract, this finding suggests potential for creating novel derivatives of this compound for various research purposes.

Q3: Are there any known methods for simple synthesis of this compound esters?

A4: Yes, a straightforward synthesis method utilizing (E)-3,8-nonadienoic acid esters as starting materials has been reported. [] This suggests a potentially more accessible route for producing this compound esters for research and development purposes.

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